- Enantioselective bioconversion using Escherichia coli cells expressing Saccharomyces cerevisiae reductase and Bacillus subtilis glucose dehydrogenaseJournal of Microbiology and Biotechnology, 2010, 20(9), 1300-1306,
Cas no 90866-33-4 ((R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%))

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate
- (R)-(+)-4-Chloro-3-hydroxybutyric acid ethyl ester
- R-4-Chloro-3-hydroxybutyric acid ethyl ester
- (R)-Ethyl 4-chloro-3-hydroxybutanoate
- Ethyl (R)-4-Chloro-3-hydroxybutyrate
- (R)-4-Chloro-3-hydroxybutyric Acid Ethyl Ester
- ethyl (3R)-4-chloro-3-hydroxybutanoate
- Ethyl (R)-4-Chloro-3-hydroxybutyrate
- 4-Chloro-3-hydroxybutyric acid ethyl ester
- Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate
- ethyl (r)-4-chloro-3-hydroxybutanoate
- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (3R)-
- (S)-4-Chloro-3-hydroxy-butyric acid ethyl ester
- PubChem5919
- KSC490
- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (R)- (ZCI)
- (+)-Ethyl 4-chloro-3-hydroxybutyrate
- (R)-4-Chloro-3-hydroxybutanoic acid ethyl ester
- (R)-Ethyl 4-chloro-3-hydroxyl butanoate
- Ethyl (R)-γ-chloro-β-hydroxybutyrate
- (R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)
- 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)-
- C1733
- SCHEMBL96009
- 90866-33-4
- DTXSID20370313
- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (R)-
- MFCD00211242
- AS-14909
- ethyl (+) (R)-4-chloro-3-hydroxybutyrate
- CS-W010802
- (R)-(+)-ETHYL-4-CHLORO 3-HYDROXYBUTANOATE
- ZL59XVD2RW
- Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, 96%
- Ethyl (3R)-(+)-4-Chloro-3-hvdroxybutyrate
- AC-5620
- AC-32125
- BCP23440
- EN300-102988
- (R)-Ethyl4-chloro-3-hydroxybutanoate
- AKOS007930015
- ethyl-4-chloro-3(R)-hydroxybutyrate
-
- MDL: MFCD00211242
- Renchi: 1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1
- Clave inchi: ZAJNMXDBJKCCAT-RXMQYKEDSA-N
- Sonrisas: C([C@@H](O)CCl)C(=O)OCC
Atributos calculados
- Calidad precisa: 166.04000
- Masa isotópica única: 166.04
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 5
- Complejidad: 105
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.4
- Superficie del Polo topológico: 46.5
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Colorless Transparent Liquid
- Denso: 1.19 g/mL at 25 °C(lit.)
- Punto de fusión: 93-95 °C
- Punto de ebullición: 93-95 °C/5 mmHg(lit.)
- Punto de inflamación: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - índice de refracción: n20/D 1.453(lit.)
- PSA: 46.53000
- Logp: 0.53930
- Rotación específica: 14 º (neat)
- Disolución: Unable to mix or difficult to mix in water
- Actividad óptica: [α]23/D +14°, neat
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H318
- Declaración de advertencia: P280,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 2810
- Wgk Alemania:3
- Código de categoría de peligro: 41
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Período de Seguridad:6.1
- Categoría de embalaje:III
- Condiciones de almacenamiento:Sealed in dry,2-8°C
- Términos de riesgo:R41
- Nivel de peligro:6.1
- Grupo de embalaje:III
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Datos Aduaneros
- Código HS:2942000000
- Datos Aduaneros:
China Customs Code:
2918199090Overview:
HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046550-500g |
(R)-Ethyl 4-chloro-3-hydroxybutanoate |
90866-33-4 | 98% | 500g |
¥2752.00 | 2024-04-25 | |
abcr | AB171241-100 g |
(R)-4-Chloro-3-hydroxybutyric acid ethyl ester, 95%; . |
90866-33-4 | 95% | 100 g |
€766.70 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18553-5g |
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, 97%, ee 96% |
90866-33-4 | ee 96% | 5g |
¥4568.00 | 2023-03-01 | |
TRC | E901985-5g |
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) |
90866-33-4 | 5g |
$138.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-234908-1 g |
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, |
90866-33-4 | 1g |
¥451.00 | 2023-07-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R804936-1g |
90866-33-4 | 95% | 1g |
¥39.00 | 2022-08-31 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R30750-100g |
(R)-Ethyl 4-chloro-3-hydroxybutanoate |
90866-33-4 | 100g |
¥876.0 | 2021-09-08 | ||
Enamine | EN300-102988-5.0g |
ethyl (3R)-4-chloro-3-hydroxybutanoate |
90866-33-4 | 95% | 5g |
$83.0 | 2023-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014121-25g |
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) |
90866-33-4 | 95% | 25g |
¥213 | 2024-05-21 | |
abcr | AB171241-10 g |
(R)-4-Chloro-3-hydroxybutyric acid ethyl ester, 95%; . |
90866-33-4 | 95% | 10g |
€83.50 | 2023-01-28 |
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Métodos de producción
Métodos de producción 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 7.5, 30 °C
Métodos de producción 2
- pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(-)- or (S)-(+)-3-hydroxytetrahydrofuranOrganic & Biomolecular Chemistry, 2022, 20(34), 6863-6868,
Métodos de producción 3
Métodos de producción 4
Métodos de producción 5
- Asymmetric reduction of ethyl 4-chloroacetoacetate to R-(+)-4-chloro-3-hydroxybutyrate by recombinant Escherichia coli strainsHuaxue Fanying Gongcheng Yu Gongyi, 2006, 22(4), 350-355,
Métodos de producción 6
- Biocatalytic properties of a recombinant aldo-keto reductase with broad substrate spectrum and excellent stereoselectivityApplied Microbiology and Biotechnology, 2011, 89(4), 1111-1118,
Métodos de producción 7
- Asymmetric hydrogenation reactions using a practical in situ generation of chiral ruthenium-diphosphine catalysts from anhydrous RuCl3Tetrahedron, 2001, 57(13), 2563-2568,
Métodos de producción 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5
- Effective biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate by supplementation of L-glutamine, D-xylose and β-cyclodextrin in n-butyl acetate-water mediaJournal of Biotechnology, 2015, 203, 62-67,
Métodos de producción 9
- Asymmetric reduction of β-keto esters with an enzyme from bakers' yeastBulletin of the Chemical Society of Japan, 1994, 67(2), 524-8,
Métodos de producción 10
- Efficient production of recombinant aldehyde reductase and its application for asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoatePreparative Biochemistry & Biotechnology, 2005, 35(3), 203-215,
Métodos de producción 11
1.2 Reagents: Ethyl acetate
- Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolventBioprocess and Biosystems Engineering, 2023, 46(9), 1293-1302,
Métodos de producción 12
- Chemoenzymatic catalysis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by aldo-keto reductase coupled with composite Fe3O4 nanozyme scaffoldChemical Engineering Science, 2022, 261,,
Métodos de producción 13
- Preparation of combined cross-linked enzyme aggregates and its application in synthesis of chiral alcohols by the asymmetric reduction of carbanyl groupGaodeng Xuexiao Huaxue Xuebao, 2018, 39(1), 54-63,
Métodos de producción 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Raw materials
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Preparation Products
(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Literatura relevante
-
Zhiqin Xu,Yaling Mo,Zhengwen Li,Shurong Ban,Heng Song Org. Biomol. Chem. 2023 21 6397
90866-33-4 ((R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)) Productos relacionados
- 1804050-80-3(4-Bromo-3-(3-bromopropyl)benzyl bromide)
- 1333960-62-5(3-(4-methylphenyl)azepane)
- 1017779-44-0(2-(Difluoromethoxy)-5-fluorobenzoic acid)
- 607371-03-9(5-Bromo-N4-ethylpyridine-3,4-diamine)
- 899942-89-3(4-(4-fluorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)
- 49633-25-2(3-Isopropyl-1H-pyrazole)
- 1478991-29-5(Piperazine, 3,3-dimethyl-1-[3-(trifluoromethoxy)phenyl]-)
- 2138294-93-4(INDEX NAME NOT YET ASSIGNED)
- 137267-28-8((2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol)
- 2764008-87-7(rac-(2R,3R)-3-(acetamidomethyl)piperidine-2-carboxylic acid)

